molecular formula C7H4ClFN2S B1604213 3-Chloro-2-fluoro-4-thiocyanatoaniline CAS No. 329926-78-5

3-Chloro-2-fluoro-4-thiocyanatoaniline

Cat. No. B1604213
CAS RN: 329926-78-5
M. Wt: 202.64 g/mol
InChI Key: RCUGVUCRZOXCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H4ClFN2S . It has a molecular weight of 202.64 . The IUPAC name for this compound is 4-amino-2-chloro-3-fluorophenyl thiocyanate .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-4-thiocyanatoaniline consists of a phenyl ring substituted with an amino group, a chloro group, a fluoro group, and a thiocyanate group . The InChI code for this compound is 1S/C7H4ClFN2S/c8-6-5 (12-3-10)2-1-4 (11)7 (6)9/h1-2H,11H2 .

Safety and Hazards

When handling 3-Chloro-2-fluoro-4-thiocyanatoaniline, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(4-amino-2-chloro-3-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-6-5(12-3-10)2-1-4(11)7(6)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGVUCRZOXCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634162
Record name 4-Amino-2-chloro-3-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-4-thiocyanatoaniline

CAS RN

329926-78-5
Record name 4-Amino-2-chloro-3-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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